5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione
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Overview
Description
5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione is a complex heterocyclic compound that belongs to the indolizine family Indolizines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrrole and furan derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and catalytic processes are often employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted indolizine compounds with various functional groups. These products can exhibit different chemical and biological properties, making them valuable for further research and application .
Scientific Research Applications
5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, such as organic semiconductors and fluorescent dyes
Mechanism of Action
The mechanism of action of 5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
Similar Compounds
Indolizine: A simpler analog with a similar core structure but lacking the fused furan ring.
Furoindolizine: Another analog with a different arrangement of the furan and indolizine rings.
Pyrroloindolizine: A related compound with a pyrrole ring fused to the indolizine core.
Uniqueness
5,6-dihydrofuro[2,3-f]indolizine-4,7(4aH,9H)-dione is unique due to its specific ring fusion and the presence of both furan and indolizine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application in various fields .
Properties
IUPAC Name |
4a,5,6,9-tetrahydrofuro[2,3-f]indolizine-4,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9-2-1-7-10(13)6-3-4-14-8(6)5-11(7)9/h3-4,7H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLFKOFKPWDDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)C3=C(C2)OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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